molecular formula C29H18Br2 B3030019 5,9-dibromo-7,7-diphenyl-7H-Benzo[c]fluorene CAS No. 854952-90-2

5,9-dibromo-7,7-diphenyl-7H-Benzo[c]fluorene

Cat. No.: B3030019
CAS No.: 854952-90-2
M. Wt: 526.3 g/mol
InChI Key: DQOKACQQFORURI-UHFFFAOYSA-N
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Description

5,9-Dibromo-7,7-diphenyl-7H-benzo[c]fluorene is a chemical compound with the molecular formula C29H18Br2. It is known for its unique structure, which includes two bromine atoms and two phenyl groups attached to a benzo[c]fluorene core. This compound is often used in materials science and organic electronics due to its interesting electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9-dibromo-7,7-diphenyl-7H-benzo[c]fluorene typically involves the bromination of 7,7-diphenyl-7H-benzo[c]fluorene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5,9-Dibromo-7,7-diphenyl-7H-benzo[c]fluorene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,9-Dibromo-7,7-diphenyl-7H-benzo[c]fluorene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,9-dibromo-7,7-diphenyl-7H-benzo[c]fluorene is primarily related to its electronic properties. The presence of bromine atoms and phenyl groups influences the compound’s electron distribution, making it suitable for use in electronic applications. The compound interacts with molecular targets through π-π interactions and halogen bonding, which are crucial for its function in organic electronics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,9-Dibromo-7,7-diphenyl-7H-benzo[c]fluorene is unique due to the presence of bromine atoms, which provide distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in the development of advanced materials for organic electronics .

Properties

IUPAC Name

5,9-dibromo-7,7-diphenylbenzo[c]fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H18Br2/c30-21-15-16-24-25(17-21)29(19-9-3-1-4-10-19,20-11-5-2-6-12-20)26-18-27(31)22-13-7-8-14-23(22)28(24)26/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOKACQQFORURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C5=CC=CC=C54)Br)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H18Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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